Bupropion-d9 hydrochloride
Overview
Description
Bupropion-d9 (hydrochloride) is an analytical reference material used primarily as an internal standard for the quantification of bupropion by gas chromatography or liquid chromatography-mass spectrometry. Bupropion itself is a norepinephrine and dopamine reuptake inhibitor, commonly used as an antidepressant and for smoking cessation .
Mechanism of Action
Target of Action
Bupropion-d9 hydrochloride primarily targets the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters play a crucial role in the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, thereby regulating their availability and activity in the neuronal synapse .
Mode of Action
This compound acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) . It weakly inhibits the enzymes involved in the uptake of norepinephrine and dopamine, thus prolonging their duration of action within the neuronal synapse . This results in the downstream effects of these neurotransmitters being enhanced .
Biochemical Pathways
Bupropion is metabolized primarily by the cytochrome P450 enzyme CYP2B6 to its primary active metabolite, hydroxybupropion . This process involves hydroxylation, a biochemical pathway that adds a hydroxyl group to the bupropion molecule . In vitro data suggest the existence of alternative hydroxylation pathways mediated by the highly polymorphic enzyme CYP2C19 .
Pharmacokinetics
Bupropion and its metabolites exhibit linear kinetics following chronic administration of 300 to 450 mg/day . After oral administration, peak plasma bupropion concentrations are usually achieved within 2 hours . Bupropion is extensively metabolized in the liver, primarily via CYP2B6 to hydroxybupropion . Less than 1% of a 200 mg oral dose of bupropion hydrochloride appears in the urine as unchanged drug, indicating extensive metabolism of the parent compound .
Result of Action
The inhibition of norepinephrine and dopamine reuptake by this compound leads to an increase in the concentration of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission, which can alleviate symptoms of depression and aid in smoking cessation . Bupropion is less likely to cause sexual side effects, sedation, or weight gain as compared to SSRIs or TCAs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of bupropion hydrochloride has been reported to be more sustainable and safer when employing flow chemistry . This process avoids the use of obnoxious and corrosive liquid bromine and replaces environmentally questionable solvents with greener co-solvent systems .
Biochemical Analysis
Biochemical Properties
Bupropion-d9 hydrochloride interacts with various enzymes and proteins. It blocks dopamine (DA) uptake or Methamphetamine-induced DA release with IC50s of 1.76 μM and 14.2 μM, respectively . The nature of these interactions involves the inhibition of dopamine uptake, which contributes to its antidepressant effects .
Cellular Effects
This compound influences cell function by blocking the reuptake of dopamine, thereby increasing the availability of dopamine in the synaptic cleft . This can impact cell signaling pathways and gene expression related to mood regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting the dopamine transporter, thereby blocking the reuptake of dopamine . This leads to an increase in extracellular concentrations of dopamine, enhancing dopaminergic neurotransmission .
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of dopamine. It interacts with the dopamine transporter, a key enzyme in the reuptake of dopamine .
Subcellular Localization
Given its mechanism of action, it is likely to be found in areas of the cell where the dopamine transporter is present, such as the presynaptic neuron .
Preparation Methods
The synthesis of bupropion-d9 (hydrochloride) involves the incorporation of deuterium atoms into the bupropion molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The industrial production of bupropion hydrochloride can involve greener and safer methods utilizing flow chemistry, which avoids the use of hazardous reagents and solvents . The final product is often isolated through conventional methods such as filtration, decantation, or centrifugation .
Chemical Reactions Analysis
Bupropion-d9 (hydrochloride) undergoes various types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by metal catalysts and involves the addition of oxygen to the molecule.
Reduction: This involves the removal of oxygen or the addition of hydrogen to the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common reagents used in these reactions include polymer-bound pyridinium tribromide for bromination and ethereal hydrogen chloride for salt formation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Bupropion-d9 (hydrochloride) has a wide range of scientific research applications, including:
Pharmaceutical and Nanotechnology Applications: It is used in the development of UV-triggered drug release systems involving mesoporous titanium nanoparticles loaded with pharmaceutical agents.
Dermatological Research: It is integral in evaluating antioxidant activities and the treatment of conditions such as eczema using berberine hydrochloride-loaded liposomes.
Cancer Therapy: It is utilized in the synthesis of small-molecule EGFR inhibitors for cancer therapy.
Biomedical Polymer Research: The compound supports studies on the effects of various factors on poly(lactic-co-glycolic acid) nanoparticle properties.
Comparison with Similar Compounds
Bupropion-d9 (hydrochloride) is similar to other deuterated compounds used as internal standards in analytical chemistry. Some similar compounds include:
Bupropion Hydrochloride: The non-deuterated form of bupropion, used as an antidepressant and for smoking cessation.
Deuterated Antidepressants: Other deuterated antidepressants used as internal standards in mass spectrometry.
The uniqueness of bupropion-d9 (hydrochloride) lies in its specific use as an internal standard for the quantification of bupropion, providing more accurate and reliable analytical results .
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H/i2D3,3D3,4D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYVINCGKDONRU-WWMMTMLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(C)C(=O)C1=CC(=CC=C1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661833 | |
Record name | 1-(3-chlorophenyl)-2-[[1,1-di(methyl-d3)ethyl-2,2,2-d3]amino]-1-propanone-3,3,3-d3 monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189725-26-5 | |
Record name | 1-(3-chlorophenyl)-2-[[1,1-di(methyl-d3)ethyl-2,2,2-d3]amino]-1-propanone-3,3,3-d3 monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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